4-Amino-3,5-dimethylbenzaldehyde

Description

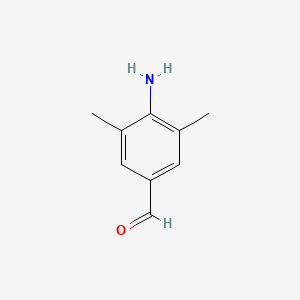

4-Amino-3,5-dimethylbenzaldehyde (CAS: 56066-83-2) is an aromatic aldehyde with the molecular formula C₉H₁₁NO. Its structure features a benzene ring substituted with an aldehyde group at position 1, an amino group at position 4, and methyl groups at positions 3 and 5 (Fig. 1). This unique arrangement of functional groups enables diverse reactivity, including oxidation, reduction, and electrophilic substitution reactions . The amino group facilitates hydrogen bonding and interactions with biological targets, while the aldehyde group participates in nucleophilic additions, making the compound valuable in organic synthesis and biochemical research .

Properties

IUPAC Name |

4-amino-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNOINHCQPDTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434432 | |

| Record name | 4-amino-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-83-2 | |

| Record name | 4-amino-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Reduction Route

The most commonly employed synthetic pathway for this compound involves two key steps:

Step 1: Nitration of 3,5-dimethylbenzaldehyde

The starting material, 3,5-dimethylbenzaldehyde, undergoes electrophilic aromatic substitution with a nitrating mixture typically composed of concentrated nitric acid and sulfuric acid. This step introduces a nitro group (-NO2) at the para position relative to the aldehyde group, yielding 4-nitro-3,5-dimethylbenzaldehyde.Step 2: Reduction of the Nitro Group to an Amino Group

The nitro-substituted intermediate is then reduced to the corresponding amino compound. This reduction can be achieved through various methods:- Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

- Chemical reduction using tin (Sn) in hydrochloric acid (HCl), which is a classical approach for nitro group reduction.

- Other reducing agents like iron powder in acidic medium or sodium dithionite may also be employed depending on scale and available facilities.

This two-step process is widely used due to its efficiency, relatively mild conditions, and scalability for industrial production.

Industrial Production Considerations

In industrial settings, the nitration and reduction steps are optimized for high yield and purity. Continuous flow reactors are often utilized for the nitration step to control exothermicity and improve safety. Parameters such as temperature, acid concentration, and reaction time are finely tuned. The reduction step similarly benefits from controlled hydrogenation reactors or batch chemical reductions with optimized reagent ratios to minimize side products and maximize conversion.

Alternative Synthetic Routes

While the nitration-reduction method is predominant, alternative synthetic routes have been explored in research contexts:

Direct Amination of 3,5-dimethylbenzaldehyde

Direct amination methods, such as transition-metal-catalyzed amination or nucleophilic aromatic substitution, are less common due to the electron-rich nature of the aromatic ring and the sensitivity of the aldehyde group.Diazotization and Substitution

Another indirect approach involves diazotization of an amino precursor followed by substitution reactions, but this is more complex and less efficient for this compound.

No widely adopted alternative methods have surpassed the nitration-reduction route in terms of practicality and yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4 mixture, 0–5 °C, 1–3 hours | 70–85 | Temperature control critical to avoid over-nitration |

| Reduction (Catalytic) | H2, Pd/C catalyst, room temp to 50 °C | 80–95 | Mild conditions, high selectivity |

| Reduction (Chemical) | Sn/HCl, reflux 2–4 hours | 75–90 | Classical method, requires acid workup |

These yields are typical for laboratory and pilot-scale syntheses.

Analytical Data Supporting Preparation

- Molecular Formula: C9H11NO

- Molecular Weight: 149.19 g/mol

- Structural Features: Amino group at position 4, methyl groups at positions 3 and 5, aldehyde at position 1 (benzaldehyde core)

- Spectral Confirmation:

Summary of Preparation Method Analysis

| Aspect | Details |

|---|---|

| Main Synthetic Route | Nitration of 3,5-dimethylbenzaldehyde → Reduction of nitro group to amino group |

| Nitration Reagents | Concentrated nitric acid and sulfuric acid |

| Reduction Methods | Catalytic hydrogenation (Pd/C), chemical reduction (Sn/HCl) |

| Industrial Adaptation | Use of continuous flow reactors for nitration, optimized hydrogenation reactors |

| Yield Range | Nitration: 70–85%, Reduction: 75–95% |

| Alternative Routes | Limited, less practical; direct amination and diazotization-substitution methods less used |

| Analytical Confirmation | NMR, IR, MS spectroscopy |

Research Findings and Applications Related to Preparation

The efficient preparation of this compound enables its use in:

- Organic synthesis as a versatile intermediate for Schiff base formation and further functionalization.

- Pharmaceutical research for developing antimicrobial and enzyme inhibitor compounds.

- Material science for novel materials development due to dual functional groups enabling cross-linking and polymerization.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.

Major Products Formed:

Oxidation: 4-Amino-3,5-dimethylbenzoic acid.

Reduction: 4-Amino-3,5-dimethylbenzyl alcohol.

Substitution: Azo compounds.

Scientific Research Applications

Organic Synthesis

4-Amino-3,5-dimethylbenzaldehyde is widely used as a building block in the synthesis of more complex organic molecules. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic chemistry. For example, it can participate in:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to primary alcohols.

- Electrophilic Substitution : The amino group can engage in electrophilic substitution reactions, leading to the formation of azo compounds when coupled with phenols or amines.

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. Its structural characteristics allow it to be incorporated into various polymer matrices or used as a precursor for functional materials that exhibit tailored physical and chemical properties.

Pharmaceutical Research

This compound has garnered interest in pharmaceutical research for its potential use in drug synthesis and development. Studies have indicated that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. Its interactions with biological molecules are being explored to understand its mechanism of action within metabolic pathways .

Biological Studies

The compound is also significant in biochemical research, where it is used to study enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions, influencing enzyme activity .

Study on Schiff Base Formation

A notable study investigated the condensation reaction of this compound with primary amines under various conditions. The results demonstrated that solvent polarity significantly affects product yields during the formation of Schiff bases . The study utilized various spectroscopic techniques (IR, NMR) to characterize the products formed.

Research has also focused on the biological activity of derivatives synthesized from this compound. These derivatives were evaluated for their potential antimicrobial properties against various pathogens. Results indicated promising activity that warrants further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogs

| Compound Name | Molecular Formula | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | C₉H₁₁NO | Aldehyde, amino, two methyl | Oxidation (→ carboxylic acid), reduction (→ alcohol), azo coupling | Organic synthesis, biochemical probes |

| 3,5-Dimethylbenzaldehyde | C₉H₁₀O | Aldehyde, two methyl | Limited to aldehyde-specific reactions (e.g., oxidation) | Flavoring agents, intermediate |

| 4-Amino-3,5-dimethylbenzoic acid | C₉H₁₁NO₂ | Carboxylic acid, amino, two methyl | Acid-base reactions, esterification | Pharmaceuticals, coordination chemistry |

| 4-Amino-3,5-dimethylbenzyl alcohol | C₉H₁₃NO | Alcohol, amino, two methyl | Oxidation (→ aldehyde), esterification | Polymer precursors, surfactants |

| 4-Amino-3,5-difluorobenzaldehyde | C₇H₅F₂NO | Aldehyde, amino, two fluorine | Similar to target compound but enhanced electrophilicity due to fluorine | Agrochemicals, enzyme inhibitors |

3,5-Dimethylbenzaldehyde

This analog lacks the amino group, restricting its participation in reactions like diazotization or azo compound formation. Its primary reactivity revolves around the aldehyde group, which can be oxidized to 3,5-dimethylbenzoic acid.

4-Amino-3,5-dimethylbenzoic Acid

Replacing the aldehyde with a carboxylic acid group shifts reactivity toward acid-base interactions and esterification. This compound is used in metal-organic frameworks (MOFs) and drug synthesis, where carboxylate coordination or acidity is advantageous. However, it cannot undergo aldehyde-specific reductions or form Schiff bases, limiting its versatility compared to this compound .

4-Amino-3,5-dimethylbenzyl Alcohol

The alcohol derivative is primarily synthesized via reduction of the aldehyde group. While it can be re-oxidized to the parent aldehyde, its applications focus on polymer chemistry or surfactant production. The absence of the aldehyde group in its native state reduces its utility in nucleophilic addition reactions .

4-Amino-3,5-difluorobenzaldehyde

Fluorine substituents at positions 3 and 5 increase the compound’s electrophilicity due to their electron-withdrawing nature. This enhances its reactivity in nucleophilic aromatic substitution compared to the methyl-substituted target compound. It is employed in agrochemicals and enzyme inhibition studies, demonstrating how halogenation can tailor reactivity for specific applications .

Biological Activity

4-Amino-3,5-dimethylbenzaldehyde (CAS Number: 56066-83-2) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The compound features an amino group and an aldehyde functional group, which contribute to its reactivity and interactions with biological molecules. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H11NO

- Molecular Weight : 151.19 g/mol

- Functional Groups : Amino (-NH2) and Aldehyde (-CHO)

The compound's mechanism of action primarily involves its ability to form hydrogen bonds and undergo nucleophilic addition reactions due to the presence of the amino group. This reactivity allows it to interact with various biological targets, including enzymes and receptors, influencing metabolic pathways and enzyme kinetics.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its derivatives have been investigated for their potential to inhibit bacterial growth. For instance, studies have shown that certain Schiff bases derived from this compound can significantly inhibit the growth of pathogenic bacteria such as E. coli and S. aureus by regulating gene expression associated with metabolism and virulence .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

In a notable study, derivatives of this compound were evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Studies

- Antibacterial Activity : A study explored the antibacterial effects of synthesized Schiff bases from this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth, indicating the potential use of these compounds in developing new antibacterial agents .

- Anticancer Research : In a study involving Ehrlich ascites carcinoma (EAC) cells in mice, compounds derived from this compound exhibited comparable efficacy to standard chemotherapy agents like bleomycin. The treatment led to reduced tumor weight and enhanced survival rates among treated subjects .

Summary of Research Findings

Q & A

Basic: What synthetic methodologies are recommended for 4-Amino-3,5-dimethylbenzaldehyde?

A common approach involves condensation reactions with substituted benzaldehydes. For example, refluxing a substituted benzaldehyde derivative with a triazole precursor in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation under reduced pressure, yields solid products . Reduction strategies, such as Zn/NHCl in aqueous conditions, can introduce amino groups into aromatic systems, as demonstrated in analogous compounds . Key steps include:

- Selection of solvent (ethanol, acetic acid) to stabilize intermediates.

- Optimization of reflux duration and temperature to maximize yield.

- Purification via filtration or recrystallization.

Advanced: How can reaction conditions be optimized to suppress by-product formation during synthesis?

By-product formation often arises from competing reactions (e.g., over-oxidation or incomplete reduction). Mitigation strategies include:

- Catalytic control : Adding acetic acid as a catalyst (0.1–1% v/v) to direct regioselectivity .

- Temperature modulation : Lowering reaction temperatures to reduce side reactions while maintaining sufficient energy for desired pathways.

- In-situ monitoring : Using HPLC or TLC (as in ’s assay protocols) to track reaction progress and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR to confirm aromatic substitution patterns and amino group presence.

- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, as shown in hydrazide derivatives .

Advanced: How should researchers address contradictions in reported biological activities of derivatives?

Discrepancies may stem from impurities or assay variability. Resolution strategies:

- Purity validation : Use HPLC (e.g., hydroxylamine hydrochloride assay in ) to ensure >98% purity .

- Dose-response studies : Replicate experiments across multiple concentrations to identify activity thresholds.

- Comparative analysis : Cross-reference with structurally similar compounds like syringaldehyde, which exhibits radioprotective effects via radical scavenging .

Basic: What are key derivatives of this compound, and their applications?

- Hydrazide derivatives : Used in crystal structure studies to analyze hydrogen bonding and lattice energies .

- Acetamide analogs : Serve as intermediates in dye/pigment synthesis due to their electron-rich aromatic systems .

- Schiff bases : Formed via aldehyde-amine condensation for coordination chemistry applications.

Advanced: What computational methods predict the reactivity of this compound?

Hybrid density functional theory (DFT), such as Becke’s exchange-correlation functional, can model electronic properties and reaction pathways . Applications include:

- Calculating frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Simulating transition states for condensation or redox reactions.

- Validating experimental spectroscopic data through theoretical IR/NMR simulations.

Basic: What safety protocols are essential when handling this compound?

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes, as per benzaldehyde derivative safety guidelines .

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Waste Disposal : Neutralize acidic by-products before disposal.

Advanced: How can mechanistic studies elucidate reaction pathways involving this compound?

- Isotopic Labeling : Track C or N in the aldehyde/amine groups to identify bond cleavage/formation.

- Kinetic Analysis : Measure rate constants under varying pH and solvent conditions.

- Computational Modeling : Combine DFT with experimental data to propose viable mechanisms (e.g., nucleophilic attack on the aldehyde group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.